molecular formula C17H25NO8 B13861024 4-Hydroxy-3-methoxy Methamphetamine-d3 4-beta-D-Glucuronide(Mixture of Diastereomers)

4-Hydroxy-3-methoxy Methamphetamine-d3 4-beta-D-Glucuronide(Mixture of Diastereomers)

Cat. No.: B13861024
M. Wt: 374.4 g/mol
InChI Key: HCHNINKPRWVEFF-OJPCFQBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide (Mixture of Diastereomers) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of methamphetamine, specifically designed to include deuterium atoms, which makes it useful in analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide involves multiple steps, starting from the precursor methamphetamineThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the incorporation of deuterium and the formation of the glucuronide conjugate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion in biological systems .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed: The major products formed from these reactions include various metabolites that are further analyzed for their pharmacokinetic properties. These metabolites provide insights into the compound’s behavior in biological systems and its potential therapeutic applications .

Scientific Research Applications

4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods. In biology and medicine, it is used to study the metabolism and pharmacokinetics of methamphetamine and its derivatives. Industrially, it is employed in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system, influencing neurotransmitter release and uptake. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways .

Comparison with Similar Compounds

Similar Compounds:

  • 4-Hydroxy-3-methoxymethamphetamine
  • 3,4-Methylenedioxymethamphetamine (MDMA)
  • 3-Methoxy-4-methylamphetamine

Uniqueness: Compared to similar compounds, 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide is unique due to its stable isotope labeling with deuterium. This feature enhances its utility in analytical studies and provides more accurate data on its pharmacokinetics and metabolism .

Properties

Molecular Formula

C17H25NO8

Molecular Weight

374.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methoxy-4-[2-(trideuteriomethylamino)propyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C17H25NO8/c1-8(18-2)6-9-4-5-10(11(7-9)24-3)25-17-14(21)12(19)13(20)15(26-17)16(22)23/h4-5,7-8,12-15,17-21H,6H2,1-3H3,(H,22,23)/t8?,12-,13-,14+,15-,17+/m0/s1/i2D3

InChI Key

HCHNINKPRWVEFF-OJPCFQBKSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.